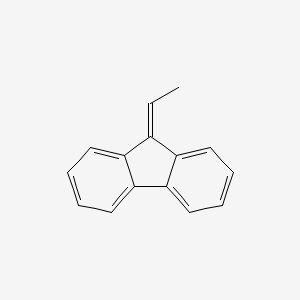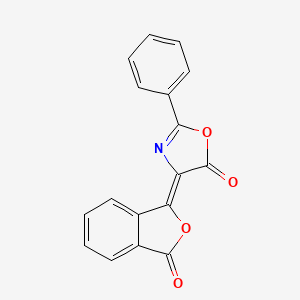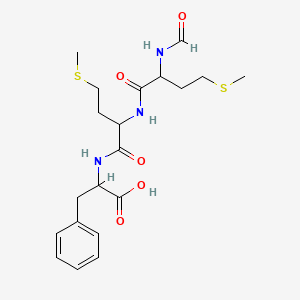
1-(2,5-Dimethylphenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a 2,5-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired thiol compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethylphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical pathways, including enzyme catalysis and cellular signaling. The compound’s molecular targets include proteins and enzymes that contain reactive cysteine residues, which can form covalent bonds with the thiol group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dimethylphenyl)ethane-1-thiol
- 1-(3,5-Dimethylphenyl)ethane-1-thiol
- 1-(2,6-Dimethylphenyl)ethane-1-thiol
Uniqueness
1-(2,5-Dimethylphenyl)ethane-1-thiol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its similar compounds.
Eigenschaften
Molekularformel |
C10H14S |
|---|---|
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)ethanethiol |
InChI |
InChI=1S/C10H14S/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3 |
InChI-Schlüssel |
NVGZODPNMBTWSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)


![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)

![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)

![2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12118140.png)
